Spiro[4.5]decane-8-carboxylic acid
Description
Significance of Spirocyclic Frameworks in Contemporary Chemical Research
Spirocyclic frameworks are of immense interest in modern chemical research due to their distinct stereochemical features and three-dimensional nature. nih.gov This unique architecture allows them to interact effectively with biological targets, such as proteins and enzymes, making them attractive scaffolds in drug discovery. nih.govmdpi.com The inherent rigidity of the spirocyclic core can lead to higher binding affinities and selectivities for their biological targets. mdpi.com
Furthermore, spirocycles are prevalent in a wide array of natural products, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ichemical.comacs.org This natural precedent has inspired chemists to explore the synthesis and functionalization of novel spirocyclic compounds for various applications. ichemical.com The introduction of a spiro center can also influence a molecule's physical properties, such as its solubility and metabolic stability, which are crucial considerations in pharmaceutical development. psu.edu
Historical Context and Evolution of Spiro[4.5]decane Chemistry
The synthesis of spiro compounds has been a long-standing challenge in organic chemistry, with early methods often relying on harsh reaction conditions and providing low yields. The nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900. researchgate.net The spiro[4.5]decane framework, in particular, has been a target of synthetic efforts for decades, largely driven by the desire to synthesize naturally occurring sesquiterpenes like acorone (B159258) and β-vetivone, which possess this core structure. researchgate.net
Early synthetic strategies often involved intramolecular cyclization reactions, such as aldol (B89426) condensations and Friedel-Crafts reactions. tandfonline.com For instance, the synthesis of spiro[4.5]decanes has been achieved through the oxidative cleavage of tricyclic precursors. semanticscholar.org Over time, more sophisticated and stereoselective methods have been developed, including transition metal-catalyzed reactions and dearomative spirocyclizations, allowing for greater control over the three-dimensional structure of the final product. psu.edu The introduction of functional groups, such as the carboxylic acid moiety at the 8-position, represents a further evolution in the field, enabling the creation of spiro[4.5]decane derivatives with tailored properties for specific applications.
Overview of Research Trajectories for Spiro[4.5]decane-8-carboxylic Acid Analogues
Research into analogues of this compound has followed several distinct trajectories, primarily focused on exploring their potential in medicinal chemistry and as versatile building blocks in organic synthesis.
One significant area of investigation involves the incorporation of heteroatoms into the spiro[4.5]decane framework to create heterocyclic analogues. For example, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, which have potential applications in treating neurological disorders. unimore.it Similarly, 2,8-diazaspiro[4.5]decane-1-one derivatives have been designed as chitin (B13524) synthase inhibitors with antifungal activity. ichemical.com
Furthermore, the development of novel synthetic methodologies to access functionalized spiro[4.5]decanes continues to be an active area of research. This includes the use of electrochemical methods for the synthesis of spiro[4.5]trienones and the development of catalytic enantioselective reactions to produce chiral spirocyclic compounds. chim.it These advancements in synthetic chemistry are crucial for expanding the diversity of available spiro[4.5]decane analogues for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHIIJZANZJPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552702 | |
| Record name | Spiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19027-23-7 | |
| Record name | Spiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.5]decane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Spiro 4.5 Decane 8 Carboxylic Acid and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for Spiro[4.5]decane Core Construction
The synthesis of the spiro[4.5]decane skeleton, characterized by a central quaternary spiro-carbon atom shared between a cyclopentane (B165970) and a cyclohexane (B81311) ring, presents a significant synthetic challenge. Retrosynthetic analysis, the process of mentally deconstructing a target molecule into simpler, commercially available starting materials, is crucial for devising efficient synthetic routes. The primary challenge lies in the stereocontrolled formation of this sterically congested spirocenter.
Strategic disconnections for the spiro[4.5]decane core typically focus on bond formations that can efficiently generate the quaternary carbon. Key strategies involve:
Intramolecular Cyclizations: A common approach is to disconnect one of the C-C bonds of either the cyclopentane or cyclohexane ring that is attached to the spiro-carbon. This leads to an acyclic precursor with functional groups positioned to facilitate an intramolecular ring-closing reaction. For example, disconnecting a bond on the cyclopentane ring might reveal a cyclohexanone (B45756) derivative with a side chain containing an electrophilic and a nucleophilic center.
Cycloaddition Reactions: Another powerful disconnection involves a [4+2] or other cycloaddition reaction. This approach can be highly effective for simultaneously forming the six-membered ring and setting multiple stereocenters. For instance, a Diels-Alder reaction between an exocyclic diene on a cyclopentane ring and a suitable dienophile can directly generate the spiro[4.5]decane framework.
Rearrangement Reactions: Disconnections can also be based on key rearrangement reactions. A pinacol-type rearrangement, for example, could be a strategic step where a vicinal diol on a fused ring system rearranges to form the spirocyclic ketone. Similarly, sigmatropic rearrangements like the Claisen rearrangement offer a pathway to functionalized spiro[4.5]decanes from bicyclic precursors. thieme-connect.com
Dearomatization: A more modern strategy involves disconnecting the spirocycle back to an aromatic precursor. This retrosynthetic approach relies on a dearomatization reaction, where an aromatic ring is converted into a non-aromatic, three-dimensional spirocyclic structure in a single, often highly complex, transformation. nih.gov
These disconnections form the logical basis for the forward synthetic approaches detailed in the following sections. The choice of disconnection is often guided by the desired substitution pattern on the final spiro[4.5]decane target and the availability of starting materials.
Established Approaches to Spiro[4.5]decane Ring System Formation
The construction of the spiro[4.5]decane ring system is a central theme in the total synthesis of many natural products, particularly acorane sesquiterpenes. Various synthetic methodologies have been developed to create this unique carbocyclic skeleton.
Cyclization Reactions for Spirocenter Generation
Cyclization reactions are a foundational strategy for creating the spirocenter of the spiro[4.5]decane system. These methods typically involve forming one of the rings onto a pre-existing carbocycle through an intramolecular reaction.
One of the most powerful and versatile methods in this category is the Ring-Closing Metathesis (RCM) reaction. epa.gov This approach utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to form a cyclic olefin from a diene precursor. In the context of spiro[4.5]decane synthesis, a suitably substituted cyclohexane or cyclopentane derivative bearing two alkenyl side chains can be subjected to RCM to forge the second ring at the spiro-carbon. For instance, a formal total synthesis of the spirocyclic sesquiterpenes acorone (B159258) and isoacorones was developed using an RCM reaction as the key step to construct the spiro[4.5]decane core. The diene precursor for the RCM step was itself generated through a Claisen rearrangement, demonstrating a powerful combination of synthetic strategies.
The table below summarizes an example of an RCM reaction used to form a spiro[4.5]decane intermediate.
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
| Hydroxydiene 5 | Grubbs' Catalyst (6 mol%) | Methylene Chloride, Room Temp, 5 hr | Spiro alcohol 10 | 96% |
Other cyclization strategies include intramolecular alkylations and aldol (B89426) condensations, where a nucleophilic center on a side chain attacks an electrophilic center on the parent ring to close the second spiro-fused ring.
Dearomatization Reactions as a General Strategy for Spirocyclic Compounds
Dearomatization reactions have emerged as a powerful and efficient method for accessing complex, three-dimensional molecular architectures like spirocycles from simple, flat aromatic precursors. nih.govresearchgate.net This strategy offers a rapid increase in molecular complexity by converting a stable aromatic system into a more saturated, functionally rich spirocyclic compound.
Hypervalent iodine-mediated dearomatizing spirocyclization is a particularly effective technique. nih.gov This method uses hypervalent iodine reagents to oxidize an aromatic precursor, rendering it susceptible to intramolecular nucleophilic attack. This process can construct the spirocyclic core in a single step. For example, this strategy has been explored in synthetic approaches toward marine alkaloids like the spirocalcaridines. nih.gov
Another approach is the dearomative spirocyclization of ynamides (alkynes bearing a nitrogen substituent). nih.govrsc.org This one-pot reaction can involve a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated regioselective nucleophilic attack on an aromatic ring, leading to diverse aza-spiro scaffolds. nih.govrsc.org The resulting products often contain multiple functional groups, making them valuable intermediates for further synthetic elaboration. nih.gov
| Aromatic Precursor Type | Reagents/Method | Spirocyclic Product Type | Reference |
| Phenolic Ureas/Guanidines | Hypervalent Iodine | Spirocyclic Dienones | nih.gov |
| Ynamides linked to an aromatic ring | Cu-catalysis, Grignard reagent, Lewis Acid | Aza-spiro dihydropyridines | nih.govrsc.org |
| Benzene Derivatives | Electrochemical Intramolecular Dearomatization | Varied Spirocyclic Frameworks | researchgate.net |
Radical Pathways in Spirocyclization: Photoredox-Mediated C-O Bond Activation
Radical cyclizations provide an alternative pathway to spirocyclic systems, often under mild conditions. Visible-light photoredox catalysis has become a prominent tool for generating radicals, enabling novel transformations. acs.org This methodology can be applied to spirocyclization reactions, including those involving the challenging activation of strong bonds.
A photoredox-mediated dearomative annulation cascade has been developed to produce spirocyclic frameworks. acs.org In one example, an acyl radical is generated through the photoredox-mediated C-O bond activation of an aromatic carboxylic acid. This radical then undergoes a 6-exo-trig cyclization onto a tethered aromatic ring, followed by a single-electron transfer (SET) and protonation sequence to yield spiro-chromanone products. acs.org
While direct C-O bond activation of alcohols is challenging, they can be converted into more reactive species, such as alkyl oxalates, which can then participate in photoredox-catalyzed radical generation. The resulting carbon-centered radicals can engage in spirocyclization cascades. For instance, a visible-light-mediated polychloroalkylation/spirocyclization of activated alkynes has been reported. researchgate.net This reaction proceeds via a radical process to generate 3-polychloroalkyl spiro nih.govrsc.orgtrienones. researchgate.net These photoredox methods represent a modern and sustainable approach to constructing complex spirocyclic molecules. nih.gov
Michael Addition Strategies for Azaspiro[4.5]decane Motifs
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in organic synthesis. organic-chemistry.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgchemistrysteps.com This strategy is particularly effective for constructing nitrogen-containing spirocycles, such as the azaspiro[4.5]decane core found in various biologically active alkaloids. clockss.org
In the synthesis of azaspiro[4.5]decane systems, the Michael addition can be used to form a key bond in the cyclohexane ring. For example, a precursor containing a pyrrolidine (B122466) ring (the five-membered ring) can be functionalized with a nucleophilic group. This intermediate can then be reacted with an α,β-unsaturated ester or ketone in an intramolecular Michael addition to form the six-membered ring and the spirocenter simultaneously.
A notable example involves a triple Michael reaction of nitromethane (B149229) and methyl acrylate, which, after subsequent reduction and lactam formation, was used to construct the spiro[cyclohexane-pyrrolidone] core of the immunosuppressant FR901483. clockss.org Organocatalytic asymmetric Michael additions have also become a powerful tool for creating these structures with high enantioselectivity. nih.gov
| Michael Donor | Michael Acceptor | Key Intermediate/Product | Reference |
| Nitromethane | Methyl Acrylate | Spiro[cyclohexane-pyrrolidone] core | clockss.org |
| Active Methylene Compounds (e.g., Malonates) | Conjugated Ketones, Esters, Nitriles | β-amino carbonyl compounds | researchgate.net |
| Enamines (Stork Enamine Synthesis) | α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds | chemistrysteps.com |
Claisen Rearrangement in the Construction of Functionalized Spiro[4.5]decane Skeletons
The Claisen rearrangement is a powerful and reliable pericyclic reaction that creates a carbon-carbon bond. This nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether is highly stereoselective, making it an excellent method for synthesizing complex molecules with defined stereochemistry. thieme-connect.com It has been successfully applied to the synthesis of functionalized spiro[4.5]decane skeletons. thieme-connect.comnih.gov
In a typical application, a bicyclic dihydropyran, which contains the necessary allyl vinyl ether moiety, is used as the substrate. Upon heating, the rearrangement occurs, transmitting the asymmetry from the starting material to the spiro[4.5]decane product with high stereoselectivity. thieme-connect.com This method provides a unique and efficient approach to highly functionalized spiro[4.5]decanes that can serve as key intermediates in the total synthesis of natural products. thieme-connect.com For example, the total synthesis of the sesquiterpenes gleenol (B1239691) and axenol featured a Claisen rearrangement to produce a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov A sequence involving a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction has also been developed for the formal synthesis of acorone and isoacorones, starting from cyclohexane-1,4-dione. semanticscholar.org
| Precursor Type | Reaction | Key Feature | Product | Reference |
| 4-Substituted Bicyclic Dihydropyran | Claisen Rearrangement | High stereoselectivity | Functionalized Spiro[4.5]decane | thieme-connect.com |
| Allyl alcohol derived from Cyclohexane-1,4-dione | One-pot Claisen Rearrangement | Forms precursor for RCM | Diene intermediate | |
| Bicyclic Precursor | Claisen Rearrangement | Single diastereomer formation | Multi-functionalized Spiro[4.5]decane | nih.gov |
Synthesis of Carboxylic Acid Functionality within the Spiro[4.5]decane System
The introduction of a carboxylic acid group onto the spiro[4.5]decane framework is a critical step in the synthesis of the target compound. This can be achieved either by direct functionalization of a pre-formed spirocyclic skeleton or by transforming a precursor functional group already in the desired position.
Methods for Direct Carboxylation and Esterification
Direct carboxylation involves the activation of a C-H bond and its subsequent reaction with a carboxylating agent, most commonly carbon dioxide (CO2). While representing a highly atom-economical approach, the direct carboxylation of unactivated C(sp3)-H bonds, such as those on the cyclohexane ring of a spiro[4.5]decane, is a significant challenge due to the high stability of the C-H bond and the kinetic and thermodynamic stability of CO2 mdpi.com. Transition-metal catalysis and base-mediated reactions are the primary strategies explored for this type of transformation mdpi.com. A hypothetical direct carboxylation of a spiro[4.5]decane at the C-8 position would likely require a specific directing group to facilitate C-H activation and a potent catalytic system.
Esterification, a more conventional method, involves the reaction of a pre-existing carboxylic acid with an alcohol to form an ester, or the reverse reaction, ester hydrolysis, to yield the carboxylic acid. For instance, if a synthetic route produces an ester derivative, such as methyl spiro[4.5]decane-8-carboxylate, it can be readily converted to the final carboxylic acid through acid- or base-catalyzed hydrolysis youtube.com.
Transformations from Precursor Functional Groups
A more common and versatile approach to installing the carboxylic acid functionality is through the transformation of other functional groups located at the C-8 position of the spiro[4.5]decane ring. These methods rely on well-established reactions in organic synthesis.
Key transformations include:
Oxidation of Primary Alcohols: A spiro[4.5]decane-8-methanol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) youtube.com.
Hydrolysis of Nitriles: A spiro[4.5]decane-8-carbonitrile can be subjected to acidic or basic hydrolysis to yield spiro[4.5]decane-8-carboxylic acid. This is a robust method, often employed in multi-step syntheses.
Carbonation of Organometallic Reagents: An 8-halospiro[4.5]decane can be converted into an organometallic reagent, such as a Grignard or organolithium reagent. Subsequent reaction with carbon dioxide, followed by an acidic workup, affords the desired carboxylic acid.
These precursor-based methods offer greater flexibility and are often more practical than direct carboxylation for complex molecules.
| Precursor Functional Group | Reagents and Conditions | Product |
| Primary Alcohol (-CH2OH) | Jones Reagent (CrO3, H2SO4, acetone) | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |
| Alkyl Halide (-Br) | 1. Mg, ether; 2. CO2; 3. H3O+ | Carboxylic Acid (-COOH) |
Multicomponent Reactions and Cascade Processes for Spiro[4.5]decane Derivatives
Multicomponent reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies that allow for the construction of complex molecules like spiro[4.5]decanes in a single step from multiple starting materials. nih.govpreprints.org These reactions are characterized by their high atom economy and ability to generate molecular complexity rapidly. nih.gov
Several elegant cascade reactions have been developed to assemble the spiro[4.5]decane core. For example, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been successfully employed to construct the spiro[4.5]decane skeleton with good diastereoselectivity. researchgate.net Another gold-catalyzed approach involves a vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones, which yields densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild conditions. researchgate.net
Claisen rearrangement has also proven to be a powerful tool for spiro[4.5]decane synthesis. This reaction has been used as a key step in the total synthesis of several spiro[4.5]decane-containing natural products, such as gleenol and axenol, affording the spirocyclic core with excellent stereocontrol. researchgate.netnih.gov Additionally, domino reactions involving Knoevenagel condensation, Michael addition, and cyclization have been developed for the synthesis of functionalized spiro compounds, sometimes utilizing microwave assistance and ionic liquids as catalysts. mdpi.com
| Reaction Type | Key Features | Resulting Structure |
| Au(I)-Catalyzed Cascade researchgate.net | Cyclization/semipinacol rearrangement of 1,6-enynes. | Functionalized Spiro[4.5]decanes |
| Au(I)-Catalyzed Conia-Ene researchgate.net | Reaction of 4-alkyne tethered cyclohex-2-enones. | Spiro[4.5]deca-1,6-diene-8-ones |
| Claisen Rearrangement researchgate.netnih.gov | Rearrangement of bicyclic dihydropyrans. | Multi-functionalized Spiro[4.5]decanes |
| Multicomponent Domino mdpi.com | Knoevenagel/Michael/Cyclization sequence. | Highly substituted Spiro compounds |
| Ring-Closing Metathesis semanticscholar.org | Used in sequence with Claisen rearrangement. | Spiro[4.5]decane core for acorone synthesis |
Green Chemistry Principles Applied to Spiro[4.5]decane Synthesis
The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. chemistryjournals.netnih.gov In the context of spiro[4.5]decane synthesis, these principles manifest in the development of more sustainable and environmentally benign methodologies. nih.gov
Key green chemistry approaches include:
Catalysis: The use of catalysts, in small amounts, is preferred over stoichiometric reagents to reduce waste. nih.gov Many modern methods for spiro[4.5]decane synthesis rely on catalysis, including gold catalysis and organocatalysis. researchgate.netmdpi.com
Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product is a core principle. Multicomponent and cascade reactions are inherently atom-economical. nih.govmdpi.com A reported [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones achieves 100% atom conversion. mdpi.com
Safer Solvents and Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water or ethanol (B145695), or to conduct reactions under solvent-free conditions. jddhs.com The use of microwave irradiation as an alternative energy source can also reduce reaction times and energy consumption. mdpi.com A microwave-assisted, multicomponent synthesis of spiro compounds has been developed using ethanol as a solvent and an ionic liquid as a catalyst. mdpi.com
Metal-Free Catalysis: The development of reactions that avoid the use of heavy metals is a significant goal. A method for synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a combination of photocatalysis and organocatalysis, completely avoiding the need for metal catalysts. mdpi.com
Stereoselective Synthesis of Enantiopure this compound Analogues
Many biologically active molecules exist as a single enantiomer, making the development of stereoselective synthetic methods crucial. The synthesis of enantiopure this compound analogues requires precise control over the three-dimensional arrangement of atoms, particularly at the spirocyclic center and any other stereocenters on the rings.
Chiral Auxiliaries and Asymmetric Catalysis
Two primary strategies are employed to achieve stereoselectivity: the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comnih.gov After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol reactions. youtube.com In a hypothetical synthesis, a prochiral precursor to the spiro[4.5]decane system could be attached to a chiral auxiliary. A subsequent cyclization or functionalization step would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using chiral auxiliaries. Catalysts can be chiral metal complexes or purely organic molecules (organocatalysts). A notable example in the synthesis of spiro[4.5]decane derivatives is the use of a BINOL-derived phosphoric acid as a chiral Brønsted acid catalyst. mdpi.com This organocatalyst was used in a [3+2] cycloaddition reaction to produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1). mdpi.com This demonstrates the power of asymmetric catalysis to create complex, stereodefined spirocyclic systems.
| Strategy | Description | Example Application |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. sigmaaldrich.com | Evans' oxazolidinones used to control stereochemistry in aldol or alkylation reactions during the construction of the carbon framework. youtube.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large quantity of a single enantiomer of the product. | A chiral phosphoric acid catalyzes a [3+2] cycloaddition to yield highly diastereoselective spiro[4.5]decane derivatives. mdpi.com |
Diastereoselective Approaches
While specific diastereoselective syntheses for this compound are not extensively detailed in publicly available literature, methodologies developed for its structural analogues provide significant insights into potential synthetic strategies. These approaches often rely on intramolecular reactions where the stereochemistry of a precursor dictates the stereochemical outcome of the final spirocyclic product.
One prominent diastereoselective method for constructing the spiro[4.5]decane framework is the Claisen rearrangement of bicyclic dihydropyrans. researchgate.netresearchgate.net This thermal sigmatropic rearrangement has been effectively utilized in the total synthesis of axane sesquiterpenes like gleenol and axenol. nih.gov In these syntheses, a highly functionalized spiro[4.5]decane was produced as a single diastereomer in excellent yield. nih.gov The key is the transformation of bicyclic 2-(alkenyl)dihydropyrans, where the substituents on the pyran ring guide the stereochemical course of the rearrangement to yield a fully functionalized spiro[4.5]decane in a single step. researchgate.net
Another powerful strategy involves acid-catalyzed condensation reactions. For instance, the synthesis of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which contain a spirocyclic core, has been achieved with high diastereoselectivity. mdpi.com In this approach, the choice of acid catalyst, such as methanesulfonic acid versus toluenesulfonic acid, and the solvent conditions were found to control the stereoselectivity of the condensation between 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinol (B1680541) derivatives. mdpi.com This allowed for the isolation of diastereomerically pure products. mdpi.com
The following table summarizes representative diastereoselective approaches for structural analogues of this compound, highlighting the reaction types and the high degree of stereocontrol achieved.
| Reaction Type | Starting Materials | Product | Key Reagents/Conditions | Diastereoselectivity | Yield |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyran | Multi-functionalized spiro[4.5]decane (gleenol/axenol precursor) | Thermal | Single diastereomer | Excellent |
| Acid-Catalyzed Condensation | 6-styryl-4-aryldihydropyrimidin-2-one and Resorcinol | Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | Methanesulfonic acid, Chloroform | Diastereomerically pure | Not specified |
These examples underscore the potential for applying similar strategies to the synthesis of this compound, where the carboxylic acid moiety or its precursor would be incorporated into one of the reacting components. The stereocenters present in the starting materials would be critical in directing the formation of the desired diastereomer of the final product.
Scale-Up Considerations and Process Chemistry Development
Transitioning a synthetic route for a complex molecule like this compound or its analogues from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. While specific process chemistry development for this compound is not detailed in the available literature, general principles for the scale-up of spirocyclic compounds can be inferred from related syntheses.
A key consideration is the selection of starting materials and reagents. For large-scale synthesis, raw materials should be readily available, inexpensive, and pose minimal safety risks. For example, a patented method for preparing 8-azaspiro[4.5]decane-7,9-dione highlights the use of inexpensive and accessible starting materials like 1,1-pentamethylene oxalic acid and urea, noting its suitability for industrial production due to these factors. google.com
The reaction conditions must be optimized for a large-scale setting. This includes:
Solvent Selection: Minimizing the use of hazardous or environmentally harmful solvents is crucial. The chosen solvent should also allow for efficient product isolation and purification.
Temperature and Pressure Control: Reactions that require extreme temperatures or pressures can be challenging and costly to implement on a large scale. The ideal process would operate under moderate conditions. The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a useful synthetic intermediate, was optimized to run at a moderate temperature of 65°C, significantly reducing the reaction time from 15 hours to 11 minutes. researchgate.net
Catalyst Efficiency: If a catalyst is used, its activity, stability, and potential for recycling are important economic and environmental considerations. For instance, FeCl3 has been used as a promoter for the one-step synthesis of spiro[4.5]decane derivatives, offering a potentially cost-effective catalytic route. amanote.com
Purification of the final product is another critical aspect of process chemistry. Crystallization is often the preferred method for large-scale purification as it can be highly efficient and avoid the need for costly and time-consuming chromatographic techniques. The aforementioned synthesis of 8-azaspiro[4.5]decane-7,9-dione utilizes recrystallization from ethanol to obtain the final product. google.com
Finally, process safety must be thoroughly evaluated. This involves identifying potential hazards such as exothermic reactions, the formation of unstable intermediates, or the use of toxic reagents, and implementing appropriate control measures to mitigate these risks.
The development of a robust and scalable process for this compound would likely involve a multi-step approach focusing on these key areas to ensure a commercially viable manufacturing route.
Computational Chemistry and Molecular Modeling of Spiro 4.5 Decane 8 Carboxylic Acid
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like Spiro[4.5]decane-8-carboxylic acid, which has two rings and a carboxylic acid side chain, MD simulations are crucial for exploring its conformational landscape.
The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the cyclopentane (B165970) ring has envelope and twist forms. The interplay between these ring conformations and the orientation of the carboxylic acid group leads to a complex energy landscape with multiple local minima. MD simulations can explore these different conformations, calculate their relative energies, and determine the energy barriers for conversion between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. Studies on related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have utilized MD simulations to understand how the compound binds within the active site of a receptor. nih.gov
Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is central to drug discovery and is highly relevant for assessing the potential biological activity of this compound.
In a docking study, the three-dimensional structure of the target biomolecule is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The this compound molecule is then computationally "placed" into the binding site of the receptor in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the receptor, or hydrophobic interactions involving the spiro-alkane framework. Such in silico studies have been effectively used for various derivatives, including 1-oxa-4-thiaspiro[4.5]decane derivatives, to predict their binding affinity to specific receptors. nih.govepa.gov
Table 2: Illustrative Output from a Molecular Docking Study
| Parameter | Description |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. |
| Predicted Inhibition Constant (Ki) | The predicted concentration of the ligand required to inhibit 50% of the receptor's activity. |
| Key Interacting Residues | The specific amino acids in the receptor's binding site that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions). |
Note: This table illustrates the typical results of a docking simulation and does not represent actual data for this compound.
De Novo Design and Virtual Screening for Novel Spiro[4.5]decane Analogues
Computational chemistry also provides tools for designing new molecules with desired properties. De novo design algorithms can build novel molecular structures within the constraints of a receptor's binding site. Starting with a scaffold like this compound, these programs can suggest modifications—adding or changing functional groups—to optimize binding affinity and selectivity.
Virtual screening is another powerful technique where large libraries of existing chemical compounds are computationally docked against a target receptor to identify potential "hits." A library of virtual analogues of this compound could be created and screened to prioritize which derivatives would be most promising to synthesize and test experimentally. This approach significantly accelerates the early stages of drug discovery by focusing laboratory efforts on the most likely candidates. The spiro[4.5]decane scaffold is considered a valuable framework for such synthetic and medicinal chemistry efforts. nih.gov
Theoretical Studies Complementing Experimental Observations on Supramolecular Organization
The carboxylic acid group of this compound makes it a prime candidate for forming supramolecular assemblies through hydrogen bonding. Carboxylic acids are well-known to form strong, directional hydrogen bonds, often resulting in dimeric structures or extended one-dimensional chains.
Theoretical studies can model these intermolecular interactions to predict the geometry and stability of the resulting supramolecular structures. By calculating the interaction energies and geometries of different possible arrangements (e.g., head-to-head dimers, catemeric chains), researchers can understand the driving forces behind the self-assembly process. These theoretical predictions can be invaluable for interpreting experimental data from techniques like X-ray crystallography. For example, theoretical studies combined with experimental findings have been used to understand the distinct supramolecular organizations in isomers of other spiro[4.5]decane derivatives. semanticscholar.org The combination of robust hydrogen bonding and molecular shape, as explored through DFT, can explain the formation of extended, stable structures. aps.org
Pharmacological and Biological Investigations of Spiro 4.5 Decane 8 Carboxylic Acid Derivatives
Target Identification and Mechanistic Elucidation of Bioactive Analogues
The unique topology of the spiro[4.5]decane scaffold allows for the precise spatial orientation of functional groups, enabling interactions with a diverse range of biological macromolecules. Target identification efforts have revealed that derivatives incorporating this framework can modulate enzymes, ion channels, and receptors.
One significant area of investigation involves 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decane derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comnih.gov Mechanistic studies suggest that these compounds act as simplified analogues of the spirocyclic portion of Oligomycin A. tandfonline.com Their mechanism of action is believed to involve targeting the c subunit of the F₁/Fₒ-ATP synthase complex, which prevents the conformational changes that lead to pore opening. tandfonline.comnih.govresearchgate.net Modeling studies have helped to rationalize the structure-activity relationships, identifying a potential binding site at the interface between the c₈-ring and subunit a of ATP synthase. tandfonline.comresearchgate.net
Other spiro[4.5]decane derivatives have been identified as potent receptor ligands. For instance, 1-oxa-4-thiaspiro[4.5]decane derivatives have been developed as potent and selective agonists for the 5-HT₁A serotonin (B10506) receptor, indicating potential applications in neurological disorders. nih.govunict.it Furthermore, 2,8-diazaspiro[4.5]decanes have been discovered to function as orally active antagonists of the Glycoprotein IIb-IIIa receptor, a key target in antiplatelet therapy. acs.org The diverse biological activities are often attributed to the rigid spirocyclic core, which can influence the molecule's interaction with various enzymes and receptors. smolecule.comcymitquimica.com
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Derivations
The spiro[4.5]decane scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors. The rigid nature of the bicyclic system helps to minimize conformational flexibility, which can be advantageous for achieving high binding affinity.
Derivatives of spiro[4.5]decanone and 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a significant class of inhibitors for the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govrsc.orgacs.org These enzymes are key regulators of the cellular response to hypoxia, making them attractive targets for treating anemia and ischemic diseases. nih.govrsc.org
Structure-activity relationship (SAR) studies have provided detailed insights into the molecular interactions governing PHD inhibition. Crystallographic studies of spiro[4.5]decanone inhibitors bound to PHD2 revealed that a biaryl substituent projects into a hydrophobic pocket formed by the side chains of Trp-258, Trp-389, and Phe-391. nih.govnih.gov These residues are involved in substrate binding, and the inhibitors leverage hydrophobic and π-stacking interactions within this pocket. nih.gov The spirocyclic core itself is positioned to extend into both the substrate and 2OG binding pockets of the enzyme. nih.gov The inhibitory activity is also influenced by interactions with the catalytically important residue Arg-322. nih.govnih.gov
The inhibitory potency of these compounds has been quantified through various assays. For example, several 1,3,8-triazaspiro[4.5]decane derivatives have demonstrated potent inhibition of PHD2.
| Compound | PHD2 IC₅₀ (µM) (with HIF-1α CODD) | PHD3 IC₅₀ (µM) (with HIF-1α CODD) |
| 11 | 3.25 ± 0.25 | 3.95 ± 0.75 |
| 23 | 0.95 ± 0.05 | 1.05 ± 0.04 |
| 24 | 0.20 ± 0.02 | 0.219 ± 0.025 |
| Data sourced from MedChemComm, 2019. nih.gov |
These results highlight the spiro[4.5]decanone framework as a valuable template for generating potent and selective inhibitors of 2OG oxygenases. nih.govrsc.org
The spiro[4.5]decane scaffold has also been successfully employed in the development of inhibitors for soluble epoxide hydrolase (sEH). core.ac.uk This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). researchgate.net Inhibition of sEH is therefore a promising therapeutic strategy for hypertension and chronic kidney diseases. researchgate.netresearchgate.net
Researchers have identified 2,8-diazaspiro[4.5]decane-based trisubstituted ureas as highly potent sEH inhibitors. researchgate.netresearchgate.net Docking studies using human and murine sEH crystal structures have been instrumental in guiding the optimization of these inhibitors. researchgate.netresearchgate.net For instance, these studies revealed potential steric hindrance around the side chain of Phe406 in murine sEH. This insight led to the replacement of a trifluoromethyl group with a trifluoromethoxy moiety, which successfully prevented the steric clash and improved the inhibitory activity against murine sEH. researchgate.netresearchgate.net Further optimization led to the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives with excellent sEH inhibitory activity and oral bioavailability. researchgate.net
The therapeutic potential of spiro[4.5]decane derivatives extends beyond PHD and sEH inhibition. Research has explored their activity against other enzyme classes.
One area of interest is the modulation of Protein Kinase C (PKC), a family of enzymes involved in regulating smooth muscle contractility and various signaling pathways. epo.org Iridal-type triterpenoids, which feature a spiro[4.5]decane skeleton, have been evaluated for their ability to activate PKC. researchgate.net Studies on nine different iridals revealed dose-dependent PKC activation, with 28-Deacetylbelamcandal showing the most potent activity. researchgate.net
Additionally, spirodiamine derivatives, which include the spiro[4.5]decane framework, have been investigated as inhibitors of acetyl-CoA carboxylase (ACC). researchgate.netresearchgate.net These derivatives were designed to mimic the structural rigidity and hydrogen-bonding patterns observed in co-crystal structures of other ACC inhibitors. researchgate.net
Receptor Binding Profiling and Ligand Efficiency Considerations
The rigid conformation of the spiro[4.5]decane system is beneficial for designing ligands with high affinity and selectivity for specific receptors. The fraction of sp³-hybridized carbons (Fsp³) is an important metric in drug design, and the spiro moiety inherently possesses a high Fsp³ character, which promotes greater three-dimensionality compared to flat aromatic rings. mdpi.com This structural feature can lead to improved physicochemical properties and more favorable ADME profiles. mdpi.com
Derivatives of 1-oxa-4-thiaspiro[4.5]decane have been identified as potent agonists of the 5-HT₁A serotonin receptor. nih.gov SAR studies led to the identification of compounds with high potency and efficacy. For example, compound 15 from the series was found to be a partial agonist with outstanding potency (pD₂ = 9.58) and efficacy (Eₘₐₓ = 74%). nih.gov These findings suggest that the spiro[4.5]decane scaffold can be effectively utilized to develop novel central nervous system agents.
Computational studies have also played a role in ligand design, emphasizing the suitability of the spiro[4.5]decane skeleton. When comparing different spiro-ring sizes (e.g., spiro[4.4]nonane, spiro[4.5]decane, spiro[5.5]undecane), calculations revealed that the spiro[4.5]decane framework provided a highly suitable design for creating chiral spiro bis(isoxazoline) ligands. scispace.com This highlights the importance of the core structure in achieving the desired geometry for ligand-receptor interactions.
Antimicrobial and Biofilm Disrupting Activities of Spiro[4.5]decane Derivatives
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Spiro compounds, including derivatives based on the spiro[4.5]decane architecture, have shown promise in this area. nih.gov
A study focusing on novel fused spiro-4H-pyran derivatives, which incorporate a spiro[4.5]decane-like core, demonstrated their potential as bacterial biofilm disruptors. acs.org These compounds were screened against several Gram-positive and Gram-negative bacterial strains, with many exhibiting moderate to potent antibacterial activity. acs.orgacs.org Compound 4l from this study showed significant inhibition against Streptococcus pneumoniae and Escherichia coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL for both. acs.org Further investigation revealed that this compound could completely disrupt bacterial biofilms, as visualized by scanning electron microscopy. acs.org
Another study on spiro-4H-pyran derivatives also reported significant antimicrobial activity. nih.gov The MIC values for several synthesized compounds were determined against various bacterial strains.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs S. pyogenes |
| 5d | 32 | 64 |
| Data sourced from Jundishapur J Microbiol., 2015. nih.gov |
Compound 5d , a cytosine derivative of spiroaminopyran, was particularly effective against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov These findings suggest that the spiro[4.5]decane scaffold can serve as a foundation for developing new antibacterial agents capable of combating both planktonic bacteria and their more resilient biofilm forms. acs.orgjmu.edu
Investigation of Other Reported Biological Activities (e.g., molluscicidal, piscicidal)
While the primary focus of research on spiro[4.5]decane-8-carboxylic acid derivatives has been on other therapeutic areas, the broader class of spiro compounds has demonstrated a variety of biological effects, including molluscicidal and piscicidal activities.
Molluscicidal Activity:
The control of snail populations, particularly those that act as intermediate hosts for parasites such as Schistosoma, is a critical public health objective. Research into natural and synthetic compounds has identified several spiro-containing molecules with potent molluscicidal properties. For instance, spiro-alpha-methylene-gamma-butyrolactones have been tested in vitro against the snail Biomphalaria glabrata, a known vector for schistosomiasis. nih.gov These studies suggest that the strained lactone ring fused to the spiro system is crucial for activity.
Furthermore, steroidal glycoalkaloids with a spirosolane (B1244043) structure, such as solasonine, solamargine, and tomatine, have shown toxicity to snails like Lymnaea cubensis and Biomphalaria glabratus at low concentrations. nih.gov The glycosidic portion of these molecules appears to be essential for their molluscicidal action, as their aglycone counterparts, solasodine (B1681914) and tomatidine, are inactive. nih.gov This highlights the importance of specific structural features in conferring molluscicidal properties.
Other synthetic spiro compounds, such as (2-substituted)-spiro(cyclohexane)-1',5- nih.govniscpr.res.inmdpi.comoxa/thiadiazolo[3,2-c] thiazolines, have also been synthesized and evaluated for their molluscicidal activity against Lymnaea acuminata. niscpr.res.in Although direct studies on the molluscicidal activity of this compound derivatives are not extensively reported, the established activity of other spirocyclic compounds suggests that this scaffold could be a promising starting point for the design of new molluscicidal agents. The presence of the carboxylic acid group in the spiro[4.5]decane structure could influence its bioavailability and interaction with biological targets in snails.
Piscicidal Activity:
Information regarding the piscicidal (fish-killing) activity of this compound derivatives is limited in publicly available scientific literature. However, many compounds that exhibit molluscicidal activity also show toxicity towards aquatic organisms, including fish. Therefore, it is plausible that derivatives of this compound could possess piscicidal properties. Further investigation is required to determine the specific effects of these compounds on different fish species and to understand the structure-activity relationships that govern this toxicity.
Exploration of Structural Similarities to Established Bioactive Molecules for Activity Prediction
A key strategy in drug discovery is the design of new molecules based on the structures of known bioactive compounds. The this compound framework shares structural similarities with several established therapeutic agents, suggesting potential avenues for pharmacological activity.
One of the most notable comparisons is with valproic acid , a well-known anticonvulsant drug. nih.gov Spiro[4.5]decane-2-carboxylic acid and its derivatives have been synthesized and evaluated as cyclic analogues of valproic acid. nih.gov The rationale behind this approach is that the spirocyclic core introduces conformational rigidity, which can help in understanding the essential structural requirements for anticonvulsant activity. nih.gov These carbocyclic spiranes are also designed to be resistant to metabolic degradation, ensuring that any observed biological activity is likely due to the parent molecule. nih.gov
The general class of spiro compounds is prevalent in many natural products and synthetic molecules with a wide array of biological activities. nih.gov This structural motif is found in compounds with applications as:
Anticonvulsants: As seen with the valproic acid analogues. nih.gov
Kinase inhibitors: Certain spiro compounds are used as intermediates in the synthesis of molecules that inhibit kinases, enzymes that play a crucial role in cell signaling and are often targets in cancer therapy.
GABAAR ligands: Spiro-amino acid N-carboxyanhydrides have been used to synthesize novel ligands for the gamma-aminobutyric acid type A receptor (GABAAR), which are targets for drugs that treat anxiety, seizures, and sleep disorders. nih.gov
The structural rigidity and three-dimensional nature of the spiro[4.5]decane scaffold make it an attractive template for designing molecules that can interact with specific biological targets with high affinity and selectivity.
In Vitro Biological Evaluation Methodologies
The biological evaluation of this compound derivatives involves a variety of in vitro assays to determine their potential therapeutic effects. These methodologies are crucial for screening compounds and understanding their mechanisms of action before proceeding to more complex in vivo studies.
Antimicrobial and Antifungal Activity Screening: A common starting point for evaluating new compounds is to test their activity against a panel of pathogenic microbes.
Broth Microdilution Method: This is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in a multi-well plate, and a standardized inoculum of the target bacterium or fungus is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a specific incubation period.
Disk Diffusion Assay: While less quantitative than broth microdilution, this method provides a rapid qualitative assessment of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with the target microorganism. The size of the zone of inhibition around the disk indicates the compound's effectiveness.
Enzyme Inhibition Assays: If the this compound derivatives are designed to target specific enzymes, in vitro assays are used to measure their inhibitory potency. For example, if the compounds are being investigated as potential chitin (B13524) synthase inhibitors for antifungal activity, the assay would involve:
Preparation of the enzyme: Chitin synthase would be isolated and purified from a relevant fungal species.
Enzymatic reaction: The enzyme, its substrate (UDP-N-acetylglucosamine), and the test compound are incubated together.
Quantification of product: The amount of chitin produced is measured, often using a radiolabeled substrate. The concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is then determined.
Cell-Based Assays for Cytotoxicity and Other Cellular Effects: To assess the potential of these compounds in areas like cancer therapy, their effects on cultured human cells are examined.
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay can be used to determine the concentration of the compound that reduces cell viability by 50% (IC50 or GI50). nih.gov
DNA Cleavage Studies: To investigate if a compound can induce apoptosis (programmed cell death), its ability to cause DNA fragmentation can be assessed. This is often done by incubating the compound with plasmid DNA and then analyzing the DNA fragments by gel electrophoresis. tandfonline.com
Data from In Vitro Evaluations:
The results from these in vitro assays are typically presented in data tables to allow for easy comparison of the activities of different derivatives.
Table 1: Example of In Vitro Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Control Drug | 2 | 4 | 1 |
Table 2: Example of In Vitro Enzyme Inhibition Data
| Compound | Enzyme X IC50 (µM) |
| Derivative A | 0.5 |
| Derivative B | 2.1 |
| Derivative C | >100 |
| Standard Inhibitor | 0.1 |
These methodologies provide the foundational data for understanding the biological potential of this compound derivatives and guide further drug development efforts.
Applications of Spiro 4.5 Decane Carboxylic Acids in Non Medicinal Academic Fields
Utility as Advanced Chemical Building Blocks and Intermediates in Complex Synthesis
Spiro[4.5]decane-8-carboxylic acid and its derivatives are valuable scaffolds in organic synthesis, serving as versatile building blocks for the construction of complex molecules, including natural products and biologically active compounds. The rigid, three-dimensional spirocyclic framework imparts unique conformational constraints and stereochemical complexity, making these compounds attractive starting materials for synthetic chemists.
The construction of the spiro[4.5]decane skeleton is a key challenge that has been addressed through various synthetic strategies. Methodologies such as the Claisen rearrangement and ring-closing metathesis (RCM) have been successfully employed to create the core structure. For instance, a sequence involving the Claisen rearrangement has been utilized in the formal total synthesis of acorone (B159258) and isoacorones, sesquiterpenes possessing the spiro[4.5]decane framework. semanticscholar.org This approach highlights the utility of spiro[4.5]decane intermediates in accessing intricate natural product architectures.
Furthermore, domino reactions provide an efficient route to spiro[4.5]decane derivatives. A NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been developed to afford a variety of spiro[4.5]decane derivatives with high diastereoselectivity and good yields. researchgate.net This method benefits from mild reaction conditions and a broad substrate scope, demonstrating the potential for generating diverse and complex molecular structures from simpler precursors. The synthetic utility of these building blocks is further expanded by their amenability to subsequent transformations, allowing for the introduction of additional functional groups and the elaboration into more complex target molecules.
The strategic importance of the spiro[4.5]decane unit lies in its ability to orient substituents in well-defined spatial arrangements, which can be crucial for biological activity and material properties. The inherent chirality of many spiro[4.5]decane derivatives also makes them valuable precursors for asymmetric synthesis.
Design and Synthesis of Spiro[4.5]decane-Based Scaffolds for Material Science Applications
The unique structural and electronic properties of spiro compounds have led to their investigation in various areas of material science. While direct applications of this compound in this domain are not extensively documented, the broader class of spiro compounds, particularly those with extended π-systems like spirobifluorenes, have shown significant promise. google.comossila.com The orthogonal arrangement of the two ring systems in spiro compounds can prevent intermolecular aggregation and lead to materials with high thermal stability and good solubility, which are desirable properties for various applications. ossila.com
Optoelectronic Materials
In the field of optoelectronics, spirobifluorene derivatives have been widely investigated as host materials for organic light-emitting diodes (OLEDs). rsc.org The spiro linkage helps to maintain a high glass transition temperature and morphological stability, which are crucial for the longevity and efficiency of OLED devices. The perpendicular orientation of the fluorene (B118485) units in spirobifluorene effectively disrupts π-π stacking, which can lead to unwanted excimer formation and a decrease in photoluminescence quantum yield. chemrxiv.org By analogy, the incorporation of a spiro[4.5]decane scaffold could offer a strategy to introduce conformational rigidity and control the packing of organic molecules in the solid state, potentially leading to new materials with interesting photophysical properties.
Electrolytes and Supercapacitors
The development of safer and more efficient electrolytes is a critical area of research for energy storage devices such as batteries and supercapacitors. Ionic liquids, which are salts with low melting points, are being explored as potential electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows. nih.govnih.gov The synthesis of spiro compounds containing ionic liquid functionalities could lead to novel electrolytes with tailored properties. nih.gov The rigid spiro[4.5]decane core could influence the ionic conductivity and transport properties of the electrolyte.
In the context of supercapacitors, the electrode materials and the electrolyte are key components that determine the device's performance. While research has focused on materials like metal-organic frameworks and graphene for electrodes, the design of novel electrolytes is also crucial. mdpi.comspringerprofessional.de The incorporation of spiro[4.5]decane moieties into electrolyte formulations could potentially enhance their electrochemical stability and performance, although this remains an area for further exploration.
Role in Environmental Analytical Chemistry: Identification in Complex Mixtures (e.g., Naphthenic Acids)
Naphthenic acids are a complex mixture of carboxylic acids found in crude oil and oil sands process-affected water (OSPW). nih.gov These compounds are of environmental concern due to their toxicity and persistence. The analytical characterization of naphthenic acids is challenging due to the vast number of isomers and the complexity of the mixtures.
Spiro[4.5]decane carboxylic acids are a potential subclass of naphthenic acids, and their identification in environmental samples is crucial for understanding the composition and toxicity of these complex mixtures. Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), are employed for the detailed characterization of naphthenic acid fractions. researchgate.net These techniques allow for the separation and identification of individual components, including various cyclic and bicyclic carboxylic acids.
The identification of specific spiro[4.5]decane carboxylic acid isomers within these complex mixtures remains a significant analytical challenge. Derivatization techniques, such as amide formation, have been explored to improve the ionization efficiency and aid in the characterization of dicarboxylic naphthenic acids by mass spectrometry. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information that helps to distinguish between different isomers.
The presence and distribution of specific naphthenic acid congeners, including those with a spiro[4.5]decane skeleton, can serve as chemical fingerprints to trace the source and fate of contamination in the environment. researchgate.net Continued development of analytical methods is necessary for the comprehensive profiling of these complex environmental contaminants.
Supramolecular Chemistry: Design of Self-Assembling Systems based on Spirohydantoin Analogues
Spirohydantoin analogues derived from the spiro[4.5]decane framework have emerged as intriguing building blocks in the field of supramolecular chemistry. The spirocyclic structure, combined with the hydrogen-bonding capabilities of the hydantoin (B18101) moiety, provides a platform for the design of self-assembling systems with well-defined architectures.
The introduction of a cyclohexane (B81311) ring at the 5-position of the hydantoin heterocycle in 1,3-diazaspiro[4.5]decane-2,4-dione derivatives introduces steric factors that influence their supramolecular organization. These molecules can self-assemble through a network of hydrogen bonds, leading to the formation of higher-order structures such as dimers, ribbons, and even more complex arrangements. The specific hydrogen-bonding patterns can be controlled by the nature and position of substituents on the cyclohexane ring.
The ability to control the self-assembly of these spirohydantoin analogues opens up possibilities for the development of new materials with interesting properties, such as organogels and liquid crystals. The precise control over the non-covalent interactions afforded by the spiro[4.5]decane scaffold is a key feature in the rational design of these functional supramolecular systems.
Emerging Trends and Future Research Directions
Development of Novel and Efficient Synthetic Strategies for Spiro[4.5]decane-8-carboxylic Acid Isomers
The synthesis of spirocyclic systems, particularly with specific stereochemistry, remains a significant challenge for organic chemists. numberanalytics.com Future research will prioritize the development of novel and more efficient synthetic pathways to access various isomers of this compound. Historically, the synthesis of the spiro[4.5]decane framework has been achieved through methods like acid- or metal-catalyzed reactions and intramolecular Schmidt reactions. mdpi.com More recent and future-focused strategies aim for higher efficiency, stereoselectivity, and substrate scope.
Emerging strategies include tandem reactions that create complex structures in a single step, such as the iron-catalyzed trifluoromethylation of alkenes followed by a dearomatizing spirocyclization. researchgate.net Another promising approach involves the synergistic use of photocatalysis and organocatalysis for [3+2] cycloaddition reactions to build the 2-amino-spiro[4.5]decane-6-one core with high diastereoselectivity. mdpi.com These advanced methods often benefit from mild reaction conditions and high atom economy, aligning with the principles of green chemistry. mdpi.com The oxidative cleavage of tricyclic precursors, which are accessible from simple aromatic compounds, also presents a stereoselective route to functionalized spiro[4.5]decane systems. semanticscholar.orgtandfonline.com
Table 1: Novel Synthetic Strategies for Spiro[4.5]decane Derivatives
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Dearomatization Spirocyclization | An iron-catalyzed tandem reaction involving trifluoromethylation of an alkene and subsequent phenol (B47542) dearomatizing spirocyclization. researchgate.net | High regioselectivity, convenient construction of CF3-containing spirocycles. researchgate.net |
| Synergistic Photocatalysis and Organocatalysis | A [3+2] cycloaddition of cyclopropylamines with olefins using cooperative photocatalysis and organic phosphoric acid catalysis. mdpi.com | High diastereoselectivity, metal-free, mild conditions, 100% atom conversion. mdpi.com |
| Oxidative Cleavage of Tricyclic Systems | Stereoselective cleavage of tricyclo[5.2.2.01,5]undecanes to generate the spiro[4.5]decane framework. semanticscholar.orgtandfonline.com | Stereospecific construction of the spiro quaternary carbon center. semanticscholar.org |
| Multicomponent Domino Reactions | One-pot reactions involving multiple starting materials, such as a five-component reaction using microwave irradiation. utrgv.edu | High yields, short reaction times, sustainable approach. utrgv.edu |
Application of Machine Learning and Artificial Intelligence in Spiro[4.5]decane Research
Table 2: Applications of AI and Machine Learning in Spiro[4.5]decane Research
| Application Area | AI/ML Tool/Technique | Potential Impact on Spiro[4.5]decane Research |
|---|---|---|
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) hilarispublisher.comspringernature.com | Creation of novel this compound derivatives with specific, desired properties. springernature.com |
| Property Prediction | Machine Learning Models | Prediction of bioactivity, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity profiles to prioritize candidates. hilarispublisher.com |
| Virtual Screening | Molecular Docking, Deep Learning Models | Rapidly screen large virtual libraries of spiro compounds against biological targets, reducing experimental costs. hilarispublisher.com |
| Synthesis Optimization | Retrosynthesis and Forward Synthesis Tools spirochem.com | Design of efficient synthetic routes and optimization of reaction conditions for spiro[4.5]decane isomers. spirochem.com |
Interdisciplinary Research Integrating Spiro[4.5]decane Chemistry with Nanoscience and Advanced Materials
The unique, rigid three-dimensional geometry of the spiro[4.5]decane scaffold makes it an attractive building block for advanced materials and nanoscience applications. acs.orgresearchgate.net The perpendicular arrangement of the two rings in spiro compounds leads to high steric demand, which can be exploited to control molecular interactions and improve the morphological stability of materials. acs.org
In materials science, spiro compounds are crucial for organic electronics, serving as host materials in Organic Light-Emitting Diodes (OLEDs) and as hole-transporting materials in solar cells. rsc.org The spiro architecture improves the thermal and morphological properties of organic semiconductors. rsc.org Derivatives of this compound could be functionalized and incorporated into polymers or other materials to fine-tune their electronic and optical properties. numberanalytics.com
In nanoscience, there is potential for using spiro compounds in the fabrication of organo-nanocatalysts. For example, magnetic nanoparticles have been encapsulated with organic molecules to create efficient and recyclable catalysts for the synthesis of other spiro heterocycles. rsc.org this compound could be used to functionalize nanoparticles, creating novel materials for catalysis, sensing, or drug delivery.
Table 3: Potential Interdisciplinary Applications of Spiro[4.5]decane Derivatives
| Field | Potential Application | Rationale |
|---|---|---|
| Organic Electronics | Host materials for OLEDs, hole-transporting materials for solar cells. rsc.org | The spiro structure provides thermal and morphological stability and allows for fine control of electronic properties. acs.orgrsc.org |
| Advanced Polymers | Monomers for chiral polymers and liquid crystals. numberanalytics.com | The rigid, three-dimensional structure can impart unique optical and material properties. numberanalytics.com |
| Nanoscience | Functionalization of nanoparticles for catalysis or drug delivery. rsc.org | The carboxylic acid group provides a handle for attachment to nanomaterials, while the spiro core offers a unique structural element. |
| Optoelectronics | Components for organic optoelectronic devices. smolecule.com | The spiro-conjugation can lead to efficient charge transfer properties. researchgate.net |
Exploration of Undiscovered Biological Pathways and Mechanisms for Spiro[4.5]decane Derivatives
Spiro compounds are recognized for their diverse biological activities and their presence in numerous natural products and pharmaceuticals. researchgate.netacs.org Their unique three-dimensional structures allow them to interact with biological targets in novel ways, potentially leading to new mechanisms of action and reduced drug resistance. acs.orgchemdiv.com While some biological targets for spiro compounds are known, future research will focus on exploring undiscovered pathways and mechanisms for derivatives of this compound.
For instance, different spiro-based scaffolds have shown promise in various therapeutic areas. Spirooxindoles have been identified as effective inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov Other spiro compounds, specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as novel, selective agonists for the delta opioid receptor (DOR), a target for pain management. nih.gov Another class, 1,3,8-triazaspiro[4.5]decane derivatives, has been found to inhibit the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of ATP synthase, a potential treatment for reperfusion injury in myocardial infarction. acs.org
Future investigations will likely use computational methods and high-throughput screening to test libraries of this compound derivatives against a wide array of biological targets, including receptors, enzymes, and ion channels, to uncover new therapeutic possibilities. smolecule.comchemdiv.comsmolecule.com
Table 4: Potential Biological Targets for Future Spiro[4.5]decane Research
| Target Class | Specific Example(s) | Therapeutic Area | Rationale |
|---|---|---|---|
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) nih.gov | Oncology | Spirooxindoles have shown inhibitory activity; the spiro[4.5]decane scaffold could be a template for new kinase inhibitors. nih.gov |
| GPCRs | Delta Opioid Receptor (DOR) nih.gov | Pain Management, Neurology | 1,3,8-triazaspiro[4.5]decane derivatives have been identified as selective DOR agonists. nih.gov |
| Mitochondrial Proteins | F1/FO-ATP Synthase (c subunit) acs.org | Cardiology | Spiro compounds can inhibit the mPTP, protecting against ischemia-reperfusion injury. acs.org |
| Ion Channels | T-type calcium channels, Nav1.7 sodium channels chemdiv.com | Neurology, Pain Management | The 3D structure of spiro compounds is ideal for exploring interactions with complex channel proteins. chemdiv.com |
Sustainable and Eco-Friendly Approaches to Spiro[4.5]decane Compound Synthesis and Application
The principles of green chemistry are becoming increasingly integral to chemical synthesis, and the production of spiro compounds is no exception. bohrium.com Future research will heavily focus on developing sustainable and eco-friendly methods for the synthesis and application of this compound and its derivatives. This involves minimizing waste, avoiding hazardous solvents, and using renewable resources and catalysts.
Key green approaches include the use of water as a reaction medium, which is an environmentally benign solvent. utrgv.edubohrium.com The use of organocatalysts, such as thiamine (B1217682) hydrochloride or camphor-10-sulfonic acid, and phase-transfer catalysts are alternatives to toxic metal catalysts. tandfonline.com Energy-efficient techniques like microwave irradiation and ultrasonication can significantly shorten reaction times and increase yields. utrgv.edutandfonline.com
Furthermore, developing atom-economical reactions, such as multicomponent domino reactions, is a major goal. utrgv.edursc.org These one-pot syntheses build complex molecules from simple starting materials with high efficiency, generating minimal waste. rsc.org The development of recyclable catalysts, such as organo-nanocatalysts with magnetic cores, further enhances the sustainability of these processes. rsc.org These eco-friendly strategies are not only better for the environment but can also be more cost-effective and scalable for industrial applications. bohrium.com
Table 5: Green Chemistry Approaches for Spiro[4.5]decane Synthesis
| Green Chemistry Principle | Approach | Example/Benefit |
|---|---|---|
| Safer Solvents | Using water as the reaction medium. utrgv.edubohrium.com | Avoids volatile organic compounds (VOCs); simplifies workup. bohrium.com |
| Catalysis | Employing organocatalysts or recyclable nanocatalysts. rsc.orgtandfonline.com | Reduces reliance on heavy metals; allows for catalyst recovery and reuse. rsc.org |
| Energy Efficiency | Utilizing microwave irradiation or ultrasonication. utrgv.edutandfonline.com | Drastically reduces reaction times from hours to minutes and can improve yields. utrgv.edutandfonline.com |
| Atom Economy | Designing multicomponent and domino reactions. rsc.org | Maximizes the incorporation of starting materials into the final product, minimizing waste. rsc.org |
| Renewable Feedstocks | Investigating bio-based starting materials. | Reduces dependence on petrochemicals for the synthesis of the spiro scaffold. |
Q & A
Q. How can researchers characterize the purity and structural integrity of this compound intermediates?
- Methodological Answer : Use a combination of LCMS for tracking reaction intermediates and NMR spectroscopy (e.g., H, C) to confirm stereochemistry and substituent placement. Crystallographic studies (e.g., PDB 6QGV) are recommended for resolving 3D conformations in enzyme-inhibitor complexes .
Q. What safety protocols are essential for handling spiro[4.5]decane derivatives in the laboratory?
- Methodological Answer : Avoid inhalation or skin contact using flame-retardant antistatic clothing, nitrile gloves, and fume hoods. Store compounds in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Spills should be vacuumed and disposed of as hazardous waste .
Advanced Research Questions
Q. How can structural modifications to the spiro[4.5]decanone core improve selectivity for PHD2 over other 2-oxoglutarate-dependent oxygenases?
- Methodological Answer : Replace the pyrimidine ring (e.g., in compound 11 ) with substituted pyridyl groups (e.g., 26 , 27 ) to maintain metal chelation while reducing off-target effects. Crystallography (PDB 6QGV) shows the biphenyl group occupies an aromatic pocket (Trp-258, Phe-391), which can be optimized for isoform specificity. Testing against FIH and KDM4A confirms selectivity .
Q. What strategies resolve contradictions in activity data between isolated enzyme assays and cellular models for spiro[4.5]decanone inhibitors?
- Methodological Answer : Validate kinetic assays using full-length HIF-α substrates instead of fragments (e.g., NODD vs. CODD). Compare IC values in cellulo (e.g., hypoxia-responsive luciferase reporters) to adjust for differences in membrane permeability or intracellular target engagement .
Q. How does the rigidity of the imidazolidine-2,4-dione linker affect inhibition potency in PHD2 inhibitors?
- Methodological Answer : Rigid linkers (e.g., in 11 ) maintain optimal spacing between the metal-chelating group (pyrimidine) and aromatic substituents. Flexible amide-based replacements (e.g., 36–44 ) reduce activity by ~10-fold, highlighting the need for conformational restraint. Molecular dynamics simulations can model linker flexibility .
Q. What crystallographic evidence supports the dual binding mode of spiro[4.5]decanones in 2OG oxygenases?
- Methodological Answer : Co-crystal structures (e.g., PDB 6QGV) show bidentate metal chelation (Mn/Fe) via the pyrimidine carboxylate and hydrophobic interactions with the biphenyl group. Overlay with 2OG (e.g., in PDB 5OX6) confirms competitive binding at the co-substrate site .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
